(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Overview
Description
The compound (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is a complex organic molecule featuring a benzofuran moiety, a benzazepine core, and a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Construction of the Benzazepine Core: This step often involves the use of a palladium-catalyzed amination reaction to form the azepine ring.
Chlorination: Introduction of the chlorine atom can be performed using chlorinating agents such as thionyl chloride or N-chlorosuccinimide.
Final Coupling: The benzofuran and benzazepine intermediates are coupled under conditions that promote the formation of the final product, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, targeting the benzazepine ring.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of the corresponding dihydro or tetrahydro derivatives.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for binding studies with proteins and enzymes, providing insights into molecular recognition processes.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by interacting with specific molecular targets in the body. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its properties may lend themselves to applications in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the benzazepine core can interact with polar or charged residues. The chlorine atom may enhance binding affinity through halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorobenzofuran-7-yl)boronic acid: Shares the benzofuran moiety but differs in the functional groups attached.
1-Benzofuran-7-yl N-methylcarbamate: Another benzofuran derivative with different substituents.
Carbosulfan: Contains a benzofuran ring but is used primarily as an insecticide.
Uniqueness
The uniqueness of (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol lies in its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-16-8-12-4-6-20-10-15(14(12)9-17(16)21)13-3-1-2-11-5-7-22-18(11)13/h1-3,5,7-9,15,20-21H,4,6,10H2/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSOIGQMVWZWDF-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC4=C3OC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC4=C3OC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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